2-(Bromomethyl)-3,3-diethoxypropanal
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Overview
Description
2-(Bromomethyl)-3,3-diethoxypropanal is an organic compound with the molecular formula C7H13BrO3 It is a brominated derivative of propanal, featuring two ethoxy groups and a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3,3-diethoxypropanal typically involves the bromination of 3,3-diethoxypropanal. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3,3-diethoxypropanal undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Oxidation: Formation of 2-(Bromomethyl)-3,3-diethoxypropanoic acid.
Reduction: Formation of 2-(Bromomethyl)-3,3-diethoxypropanol.
Scientific Research Applications
2-(Bromomethyl)-3,3-diethoxypropanal has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Medicinal Chemistry: It is used in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Material Science:
Biological Studies: It is used as a probe or reagent in biochemical assays to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3,3-diethoxypropanal depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation and reduction reactions, the aldehyde group undergoes redox transformations, leading to the formation of carboxylic acids or alcohols, respectively.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-3,3-diethoxypropanal: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3,3-Diethoxypropanal: Lacks the halogenated methyl group, making it less reactive in nucleophilic substitution reactions.
2-(Bromomethyl)-3,3-dimethoxypropanal: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
2-(Bromomethyl)-3,3-diethoxypropanal is unique due to the presence of both the bromomethyl and diethoxy groups, which confer distinct reactivity and versatility in organic synthesis. The bromomethyl group is a good leaving group, facilitating nucleophilic substitution reactions, while the diethoxy groups provide stability and solubility in organic solvents.
Properties
IUPAC Name |
2-(bromomethyl)-3,3-diethoxypropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO3/c1-3-11-8(12-4-2)7(5-9)6-10/h6-8H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCXVXRCRRNZPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(CBr)C=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743349 |
Source
|
Record name | 2-(Bromomethyl)-3,3-diethoxypropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59067-07-1 |
Source
|
Record name | 2-(Bromomethyl)-3,3-diethoxypropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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